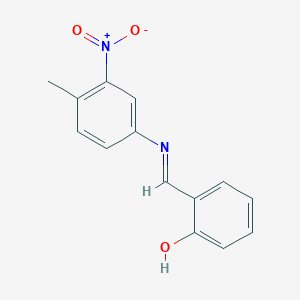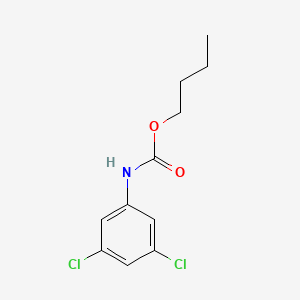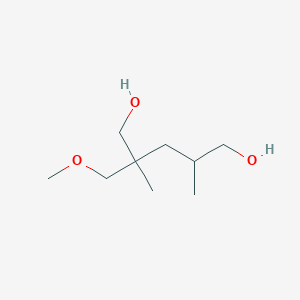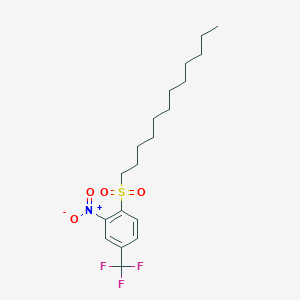
1-(Dodecylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dodecylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a dodecylsulfonyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(Dodecylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with a benzene derivative that already contains a trifluoromethyl group.
Sulfonylation: The dodecylsulfonyl group is introduced via sulfonylation, often using dodecylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
1-(Dodecylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, particularly under strong basic conditions.
Oxidation: The dodecylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Common reagents and conditions for these reactions include palladium catalysts for reduction, strong bases like sodium hydride for substitution, and hydrogen peroxide for oxidation. Major products formed from these reactions include amines, substituted benzene derivatives, and sulfones.
Aplicaciones Científicas De Investigación
1-(Dodecylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals, including surfactants and polymers, due to its unique combination of functional groups.
Mecanismo De Acción
The mechanism by which 1-(Dodecylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene exerts its effects depends on the specific application:
Molecular Targets: In biological systems, the compound or its derivatives may target specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance binding affinity to target proteins.
Comparación Con Compuestos Similares
1-(Dodecylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene can be compared with other similar compounds:
1-(Dodecylsulfonyl)-2-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(Dodecylsulfonyl)-4-(trifluoromethyl)benzene: Lacks the nitro group, affecting its potential biological activity and chemical reactivity.
2-Nitro-4-(trifluoromethyl)benzene: Lacks the dodecylsulfonyl group, leading to different solubility and chemical behavior.
Propiedades
Fórmula molecular |
C19H28F3NO4S |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
1-dodecylsulfonyl-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C19H28F3NO4S/c1-2-3-4-5-6-7-8-9-10-11-14-28(26,27)18-13-12-16(19(20,21)22)15-17(18)23(24)25/h12-13,15H,2-11,14H2,1H3 |
Clave InChI |
HTLYERXONXGOJB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


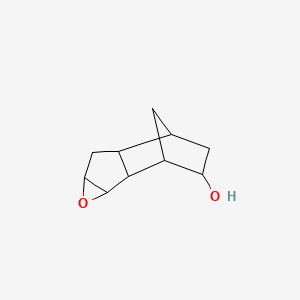
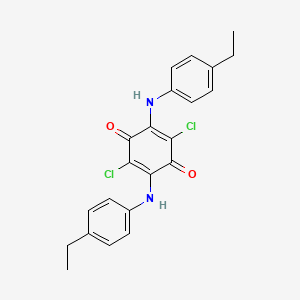
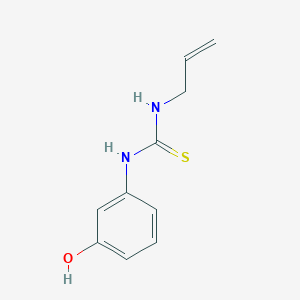

![N-ethyl-N-methyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B11956440.png)
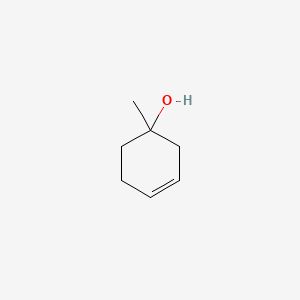
![2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol](/img/structure/B11956445.png)

![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B11956464.png)
![n,o-Bis[(benzyloxy)carbonyl]tyrosine](/img/structure/B11956469.png)
